molecular formula C9H14N2O2 B1424491 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1250570-10-5

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1424491
CAS RN: 1250570-10-5
M. Wt: 182.22 g/mol
InChI Key: IVARKJYLODBSBA-UHFFFAOYSA-N
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Description

“1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of five-membered heterocycles that are particularly useful in organic synthesis . Pyrazoles are known for their wide range of pharmacological activities and are often used as starting materials for the preparation of more complex heterocyclic systems .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring substituted with ethyl and isopropyl groups . The InChI string representation of the molecule is 1S/C9H14N2O2/c1-4-11-8(9(12)13)5-7(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) .

Scientific Research Applications

Improved Synthesis Techniques

1H-pyrazole-4-carboxylic acid, a compound related to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, has been improved in synthesis yield from 70% to 97.1% using ethyl cyanoacetate and triethyl orthoformate. This enhancement in synthesis efficiency demonstrates the compound's growing importance in research applications (Dong, 2011).

Applications in Organic Synthesis

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, structurally similar to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have been used in Sonogashira-type cross-coupling reactions. These reactions yield various condensed pyrazoles with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Chemical Hybridizing Agents

1-Aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, a group of compounds that include 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have been identified as chemical hybridizing agents in wheat and barley. This illustrates the compound's utility in agricultural research (Beck, Lynch, & Wright, 1988).

Synthesis of Pyrazole Derivatives

The synthesis of various pyrazole derivatives, including those derived from 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, has been extensively studied. These derivatives have potential applications in the development of new pharmacological agents (Kasımoğulları & Arslan, 2010).

Preparation of N-Fused Heterocycles

Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized from compounds similar to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid. This process is crucial for the preparation of N-fused heterocycles, important in medicinal chemistry (Ghaedi et al., 2015).

Development of Coordination Polymers

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid derivatives have been used to develop metal coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).

Electrochemiluminescence Applications

Pyrazolecarboxylic acid-based metal organic frameworks, structurally related to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have shown promising electrochemiluminescence (ECL) properties. This indicates potential applications in ECL-based sensors and devices (Feng et al., 2016).

properties

IUPAC Name

1-ethyl-3-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-5-7(9(12)13)8(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVARKJYLODBSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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